molecular formula C36H59N13O13 B14476978 Pheganomycin DR CAS No. 69280-91-7

Pheganomycin DR

Cat. No.: B14476978
CAS No.: 69280-91-7
M. Wt: 881.9 g/mol
InChI Key: VHDCHQAJYCLACL-CXKYVJKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pheganomycin DR is a peptide antibiotic produced by the bacterium Streptomyces cirratus. It consists of the nonproteinogenic amino acid (S)-2-(3,5-dihydroxy-4-hydroxymethyl)phenyl-2-guanidinoacetic acid and a proteinogenic core peptide. This compound has shown significant activity against mycobacteria, making it a promising candidate for the development of new antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pheganomycin DR is biosynthesized through a cooperative mechanism involving a peptide ligase and the ribosome. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces cirratus. The cluster contains genes encoding multiple precursor peptides and enzymes for the synthesis of the nonproteinogenic amino acid . The peptide ligase PGM1, which has an ATP-grasp domain, links the precursor peptides with the nonproteinogenic amino acid .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces cirratus under controlled conditions. The fermentation broth is then processed to isolate and purify the compound. Advances in genome sequencing and metabolic engineering have facilitated the optimization of production yields .

Chemical Reactions Analysis

Types of Reactions

Pheganomycin DR undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the guanidino group, and substituted analogs with modified amino and hydroxyl groups .

Scientific Research Applications

Pheganomycin DR has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pheganomycin DR involves the inhibition of cell wall biosynthesis in mycobacteria. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall formation, leading to cell lysis and death .

Properties

CAS No.

69280-91-7

Molecular Formula

C36H59N13O13

Molecular Weight

881.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-(diaminomethylideneamino)-2-[3,5-dihydroxy-4-(hydroxymethyl)phenyl]acetyl]amino]-4-oxobutanoyl]amino]-3,3-dimethylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C36H59N13O13/c1-36(2,3)27(49-30(58)20(13-24(38)53)47-31(59)26(48-35(41)42)16-11-22(51)17(15-50)23(52)12-16)32(60)44-18(7-4-5-9-37)28(56)46-21(14-25(54)55)29(57)45-19(33(61)62)8-6-10-43-34(39)40/h11-12,18-21,26-27,50-52H,4-10,13-15,37H2,1-3H3,(H2,38,53)(H,44,60)(H,45,57)(H,46,56)(H,47,59)(H,49,58)(H,54,55)(H,61,62)(H4,39,40,43)(H4,41,42,48)/t18-,19-,20-,21-,26-,27+/m0/s1

InChI Key

VHDCHQAJYCLACL-CXKYVJKLSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C1=CC(=C(C(=C1)O)CO)O)N=C(N)N

Canonical SMILES

CC(C)(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C1=CC(=C(C(=C1)O)CO)O)N=C(N)N

Origin of Product

United States

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